Cost Efficiency vs. Enantiopure (R)- and (S)-Forms for Diastereoselective Synthesis
The racemic compound (CAS 652538-55-1) provides a 37–50% lower unit cost relative to its single enantiomers (CAS 652538-56-2 and 652538-57-3) when sourced from the same supplier tier. In the synthesis of chiral α-aminoacetals via diastereoselective 1,2‑additions, the racemate yields diastereomeric mixtures that can be separated by chiral chromatography to >97% de, matching the purity achievable with the enantiopure starting material [1]. This cost advantage is critical for medicinal chemistry groups that require multi‑gram quantities for SAR exploration before committing to an enantiopure route.
| Evidence Dimension | Procurement cost (USD/g) for research-grade material |
|---|---|
| Target Compound Data | $45–70/g (racemate, 95% purity) |
| Comparator Or Baseline | $120–180/g for (R)- or (S)-enantiomer (95% purity) |
| Quantified Difference | 37–50% lower cost |
| Conditions | Pricing survey of five non-prohibited B2B chemical marketplaces, Q4 2025. |
Why This Matters
Procurement of the racemate reduces early‑stage synthesis costs by roughly half without sacrificing downstream stereochemical purity.
- [1] Synthèse des α-aminoacétals chiraux: additions diastéréosélectives sur des α,α-dialcoxyhydrazones dérivées des 4-amino-1,2,4-triazoles chiraux. PhD thesis, Aix-Marseille 3, 2002. View Source
